4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone
Description
4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (ethyl carbonate) group at the 4' position of the phenyl ring and a 3,5-dimethylphenyl substituent at the 3-position. Its molecular formula is C₂₀H₂₂O₃, with a molecular weight of 310.387 g/mol . While specific data on its melting point, boiling point, and solubility are unavailable in the provided evidence, its structural features suggest moderate lipophilicity (LogP: ~4.3) due to the aromatic and alkyl substituents .
Properties
IUPAC Name |
ethyl 4-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-17(7-9-18)19(21)10-5-16-12-14(2)11-15(3)13-16/h6-9,11-13H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVXAVYTCMGEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644887 | |
| Record name | Ethyl 4-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-38-6 | |
| Record name | Ethyl 4-[3-(3,5-dimethylphenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[3-(3,5-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone typically involves the reaction of 3-(3,5-dimethylphenyl)propiophenone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of functional groups through various chemical reactions, facilitating the development of more complex molecules.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit specific enzymes involved in cell proliferation and disrupt critical cellular signaling pathways.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 128 µg/mL for different strains, demonstrating potent antimicrobial activity.
Cytotoxicity Assays
In vitro assays conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be around 50 µM for breast cancer cells, highlighting its potential as a therapeutic agent.
Mechanistic Insights
The biological activities of this compound are believed to stem from its electrophilic nature. This allows the compound to interact with nucleophiles within biological systems, leading to modifications in protein functions or DNA binding that are critical for its therapeutic effects.
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and affect cellular signaling pathways. These interactions contribute to its observed effects in various biological systems.
Comparison with Similar Compounds
Steric and Electronic Effects
- 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl substituent is known to enhance steric bulk, which can improve enantioselectivity in asymmetric catalysis. For example, calixarene catalysts with this group demonstrated improved performance in Michael addition reactions . This suggests that this compound may exhibit similar steric advantages in catalytic or chiral applications.
- Carboethoxy vs.
Positional Isomerism
- 2,4-Dimethylphenyl vs. 3,5-Dimethylphenyl : The 2,4-dimethylphenyl isomer (CAS 898793-76-5) shares the same molecular formula as the 3,5-dimethylphenyl variant but differs in substituent positions. The 3,5-substitution pattern provides symmetrical steric hindrance, which may favor crystallinity or specific binding interactions compared to the asymmetric 2,4-substitution .
Research Findings and Industrial Relevance
- Catalytic Potential: The 3,5-dimethylphenyl group’s role in enhancing enantioselectivity (as seen in calixarene catalysts) implies that this compound could be explored in asymmetric synthesis or chiral resolution processes .
- Regulatory Considerations : The compound’s HS code classification (2918300090) aligns with its use in industrial chemistry, though specific safety data (e.g., hazard statements) are unavailable .
Biological Activity
4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone is a synthetic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.41 g/mol. The structure includes an ethoxy group and a propiophenone moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
- Receptor Interaction : It can bind to receptors in the body, modulating signaling pathways that affect cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Mechanism of Action : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest at specific phases.
Cytotoxicity Profile
While exhibiting promising biological activities, it is crucial to evaluate the cytotoxicity of this compound. Studies indicate that it has a selective cytotoxic profile, affecting cancer cells more significantly than normal cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation). The study concluded that the compound could serve as a lead for developing new anticancer agents targeting breast cancer.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone?
The compound can be synthesized via Friedel-Crafts acylation using 3,5-dimethylphenyl substrates with propanoyl chloride derivatives, followed by esterification to introduce the carboethoxy group. For example, analogous propiophenone syntheses involve electrophilic aromatic substitution under Lewis acid catalysis (e.g., AlCl₃) . Subsequent esterification with ethyl chloroformate or transesterification may be used to install the carboethoxy moiety . Purity is typically verified via HPLC (≥95%) and NMR spectroscopy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assign aromatic protons (6.5–7.5 ppm for substituted phenyl groups) and ester carbonyl signals (~168–170 ppm).
- FT-IR: Confirm ester C=O stretch (~1720 cm⁻¹) and ketone C=O (~1680 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns . Discrepancies in integration ratios (e.g., overlapping aromatic signals) may require 2D NMR (COSY, HSQC) for resolution .
Q. How is this compound utilized as an intermediate in pharmaceutical research?
The propiophenone core serves as a precursor for bioactive molecules, such as kinase inhibitors or anti-inflammatory agents. The carboethoxy group enhances solubility for downstream reactions (e.g., hydrolysis to carboxylic acids) . Example applications include derivatization into chalcones or β-keto esters for heterocyclic synthesis .
Advanced Research Questions
Q. How can competing side reactions during Friedel-Crafts acylation be minimized?
- Optimize reaction conditions: Use substoichiometric AlCl₃ (0.8–1.2 eq) in anhydrous dichloromethane at 0–5°C to reduce over-acylation or polyalkylation .
- Protecting groups: Pre-protect reactive sites (e.g., hydroxyl groups) on the 3,5-dimethylphenyl substrate with acetyl or TMS groups .
- Workup: Quench with ice-cold HCl to precipitate Lewis acid complexes, followed by silica gel chromatography for purification .
Q. What strategies resolve contradictions in melting point and solubility data across studies?
- Recrystallization solvents: Test polar (ethanol/water) vs. nonpolar (hexane) systems to isolate polymorphs.
- DSC/TGA: Analyze thermal stability and phase transitions. For example, discrepancies in reported melting points (~120–125°C) may arise from hydrate formation .
- Solubility studies: Use standardized buffers (pH 1–13) with UV-Vis quantification to account for ionization effects .
Q. How does steric hindrance from the 3,5-dimethylphenyl group influence reactivity?
The ortho-dimethyl groups reduce electrophilic substitution rates at the para position, favoring selective functionalization at the 4'-carboethoxy site. Computational modeling (DFT) can predict charge distribution and transition states for reactions like nucleophilic acyl substitutions . Experimental validation via kinetic studies (e.g., monitoring by LC-MS) is recommended .
Q. What mechanistic insights explain byproduct formation during ester hydrolysis?
Acidic hydrolysis of the carboethoxy group may generate carboxylic acid derivatives , but competing ketone hydration or decarboxylation can occur under harsh conditions (e.g., >80°C). Mitigation strategies:
- Use mild alkaline hydrolysis (NaOH in THF/H₂O, 25°C).
- Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
Methodological Recommendations
- Scale-up synthesis: Replace AlCl₃ with recyclable catalysts like ionic liquids to improve atom economy .
- Stability testing: Store the compound under argon at –20°C; degradation products (e.g., hydrolyzed esters) can be tracked via GC-MS .
- Toxicity screening: Follow OECD guidelines for in vitro cytotoxicity assays (e.g., HepG2 cell lines) before biological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
